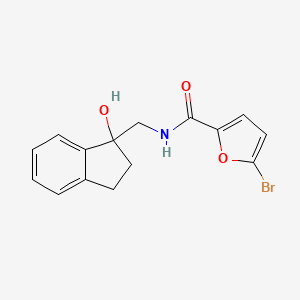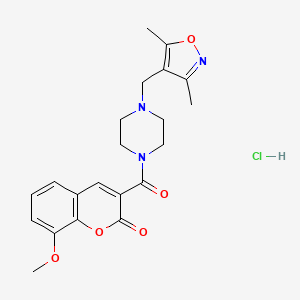
3-(4-((3,5-ジメチルイソキサゾール-4-イル)メチル)ピペラジン-1-カルボニル)-8-メトキシ-2H-クロメン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a chromenone core, a piperazine ring, and an isoxazole moiety.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes, particularly those involving its molecular targets.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the chromenone intermediate with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent.
Attachment of the isoxazole moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
作用機序
The mechanism of action of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Pemetrexed: A chemotherapeutic agent with a similar structural motif.
Vorinostat: An HDAC inhibitor with a related mechanism of action.
Romidepsin: Another HDAC inhibitor used in cancer therapy.
Uniqueness
3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5.ClH/c1-13-17(14(2)29-22-13)12-23-7-9-24(10-8-23)20(25)16-11-15-5-4-6-18(27-3)19(15)28-21(16)26;/h4-6,11H,7-10,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJMWYDSRFURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)
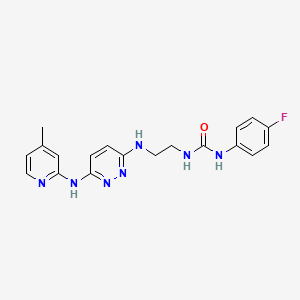
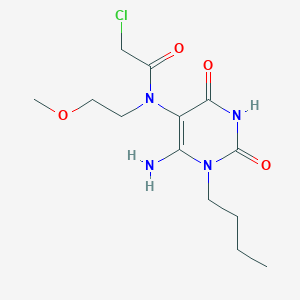
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
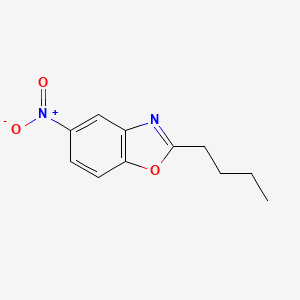

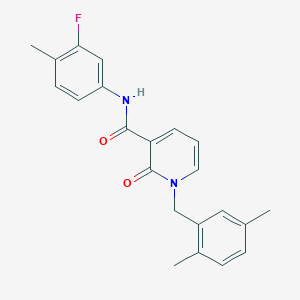

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
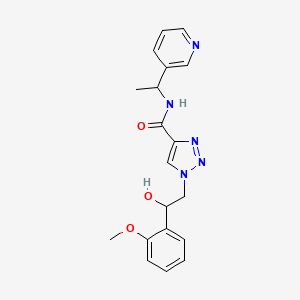
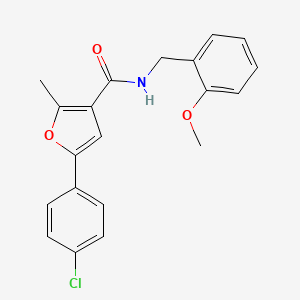
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400096.png)
